4-Hydroxyproline

Overview

Description

4-Hydroxyproline (4-Hyp) is a post-translationally modified amino acid predominantly found in collagen and collagen-like proteins in animals. It is synthesized via the hydroxylation of proline residues by prolyl 4-hydroxylases (P4Hs) during collagen biosynthesis . The hydroxyl group at the C4 position of 4-Hyp is critical for stabilizing the collagen triple helix through hydrogen bonding and hydration, enabling structural integrity at physiological temperatures . Beyond animal systems, 4-Hyp occurs in plant cell wall proteins (e.g., extensins), where it is often O-glycosylated to enhance structural stability . Notably, recent studies have identified 4-Hyp in viral proteins, challenging the historical assumption of its absence in viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxyproline can be synthesized through several methods. One common approach involves the hydroxylation of proline residues in proteins. This process is catalyzed by prolyl hydroxylase enzymes, which require oxygen, iron, and ascorbate as cofactors . Another method involves the chemical synthesis of this compound from proline through hydroxylation reactions using specific reagents and catalysts .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For example, Escherichia coli can be genetically engineered to enhance the production of this compound by optimizing the metabolic pathways and fermentation conditions . This method has proven to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyproline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its role in biochemical processes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under specific conditions to form various derivatives.

Major Products: The major products formed from these reactions include various hydroxylated and aminated derivatives of this compound, which have significant applications in pharmaceuticals and biochemistry .

Scientific Research Applications

Biochemical Marker in Disease Research

4-Hydroxyproline has emerged as a potential biochemical marker for various diseases, particularly those involving collagen metabolism. Elevated levels of this compound in urine have been linked to conditions such as scleroderma and other fibrotic diseases. Research indicates that monitoring urinary this compound can provide insights into collagen turnover and tissue remodeling processes, which are crucial in understanding disease progression and treatment efficacy .

Case Study: Scleroderma

A study highlighted the synthesis of this compound in scleroderma cell cultures, demonstrating that inhibiting prolyl hydroxylation could reduce collagen deposition in tissues affected by this disease. The use of structural analogs of cofactors for prolyl 4-hydroxylase showed promise as potential antifibrotic agents .

Role in Collagen Biosynthesis

As a critical component of collagen, this compound plays an essential role in stabilizing the triple helix structure of collagen fibers. Its presence is vital for the proper synthesis and secretion of procollagen molecules under physiological conditions. The enzymatic conversion of proline to this compound is catalyzed by prolyl 4-hydroxylase, which requires specific cofactors such as ferrous ions and ascorbate .

Table: Enzymatic Requirements for Hydroxylation

| Enzyme | Substrate | Cofactors Required |

|---|---|---|

| Prolyl 4-Hydroxylase | Proline | Ferrous ion, α-Ketoglutarate, Ascorbate |

Biomedical Applications

The biomedical field has seen innovative uses of this compound in developing biomimetic materials and biodegradable polymers. These materials are designed to mimic the properties of natural collagen and are used in tissue engineering and regenerative medicine.

Case Study: Hydroxyproline-Derived Polymers

Research has demonstrated that incorporating this compound into polymer scaffolds enhances their biocompatibility and mechanical properties. These polymers can be utilized for various applications, including drug delivery systems and wound healing .

Food Science

In food science, this compound is studied for its role in protein metabolism and its potential health benefits when consumed through dietary sources. It is particularly abundant in collagen-rich foods such as bone broth and gelatin.

Table: Sources of this compound

| Food Source | Approximate Content (mg/100g) |

|---|---|

| Bone Broth | 400-600 |

| Gelatin | 300-500 |

| Fish Skin | 200-300 |

Microbial Metabolism

Recent studies have uncovered the role of gut microbiota in the anaerobic metabolism of trans-4-hydroxyproline. Specific gut microbes possess enzymes that convert this amino acid into other metabolites, which may influence gut health and microbial balance .

Case Study: Gut Microbial Enzyme Activity

Research identified a glycyl radical enzyme responsible for the anaerobic metabolism of trans-4-hydroxyproline in gut bacteria, suggesting that this metabolic pathway could play a role in colonization resistance against pathogens like Clostridioides difficile .

Mechanism of Action

4-Hydroxyproline exerts its effects primarily through its incorporation into collagen. The hydroxylation of proline residues in collagen is essential for the stability and function of the collagen triple helix . This modification enhances the thermal stability of collagen and its resistance to enzymatic degradation . Additionally, this compound plays a role in cell signaling pathways, influencing cell growth, differentiation, and survival .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

3-Hydroxyproline (3-Hyp)

- Structural Difference : 3-Hyp has a hydroxyl group at the C3 position instead of C3.

- Biosynthetic Pathway : Synthesized by prolyl 3-hydroxylases (P3Hs), which act on specific proline residues in collagen’s Gly-Xaa-Yaa repeats. Unlike P4Hs, P3Hs require pre-existing 4-Hyp in the Yaa position for activity .

- Functional Role : 3-Hyp is less abundant than 4-Hyp and primarily found in type I collagen. It contributes modestly to triple-helix stability compared to 4-Hyp .

Table 1: Key Differences Between 4-Hyp and 3-Hyp

| Property | 4-Hydroxyproline | 3-Hydroxyproline |

|---|---|---|

| Hydroxylation Position | C4 | C3 |

| Enzyme | Prolyl 4-hydroxylase | Prolyl 3-hydroxylase |

| Role in Collagen | Essential for triple helix | Modulates stability |

| Abundance | High (~10% of collagen) | Low (~1% of collagen) |

Proline and Fluorinated Analogues

- Proline: The precursor to 4-Hyp, lacks hydroxylation.

- (2S,4R)-4-Fluoroproline : A synthetic analogue where the hydroxyl group is replaced with fluorine. It mimics 4-Hyp’s stereoelectronic effects, inducing a Cγ-exo ring pucker to stabilize collagen-like peptides .

- (2S,4R)-4-Hyp(4-nitrobenzoate) : A derivative with enhanced conformational rigidity compared to native 4-Hyp, useful in peptide synthesis to enforce specific secondary structures .

Hydroxyproline Derivatives in Plants and Microbes

- Galactosyl 4-Hyp : In plants, 4-Hyp residues in extensins are O-glycosylated with galactose, enhancing cell wall rigidity .

- Viral 4-Hyp : The P. bursaria Chlorella virus-1 encodes a P4H homolog, producing 4-Hyp in viral proteins. This finding expands the phylogenetic distribution of 4-Hyp beyond eukaryotes .

Metabolic and Clinical Relevance

- Collagen Turnover: 4-Hyp concentrations in plasma and urine reflect collagen degradation. Elevated levels correlate with fibrosis and osteoporosis .

- Cardiovascular Disease : Reduced serum 4-Hyp levels are linked to myocardial infarction, suggesting its role in ventricular remodeling .

- Stress Response : In plants, 4-Hyp accumulates under drought stress, acting as an osmoprotectant .

Table 3: Physiological Concentrations of 4-Hyp

| Source | Concentration Range | Reference |

|---|---|---|

| Human Plasma (free) | 10–15 µM | |

| Porcine Milk (peptide-bound) | 2–3 mM | |

| Rat Glomeruli (basement membrane) | Increases 12-fold with age |

Biological Activity

4-Hydroxyproline (4-Hyp) is a non-proteinogenic amino acid derived from proline through hydroxylation, primarily found in collagen and other proteins. It plays a crucial role in the structural integrity and stability of collagen, influencing various biological processes. This article reviews the biological activities of this compound, focusing on its metabolic pathways, physiological roles, and therapeutic potentials.

Metabolism and Physiological Role

This compound is synthesized from proline by prolyl hydroxylase enzymes, which require oxygen and ascorbic acid as cofactors. This post-translational modification is essential for collagen stability, as it contributes to the formation of hydrogen bonds within the triple helix structure of collagen fibers. The hydroxylation of proline residues enhances the thermal stability of collagen, making it more resilient under physiological conditions .

Table 1: Key Enzymes in Hydroxyproline Metabolism

Bioactivity and Therapeutic Applications

Recent studies have highlighted various bioactive properties of this compound:

- Collagen Synthesis : 4-Hyp is integral to collagen synthesis, promoting fibroblast activity and enhancing wound healing processes .

- Antioxidant Properties : Research indicates that 4-Hyp may exhibit antioxidant effects, helping to mitigate oxidative stress in cells .

- Tissue Engineering : Hydrogels derived from 4-Hyp have shown promise in tissue engineering applications due to their biocompatibility and ability to support cell adhesion and migration .

Case Study: Tissue Engineering with Hydrogel Composites

A study demonstrated that peptide hydrogels containing 4-Hyp exhibited enhanced mechanical properties and degradation rates when subjected to collagenase IV. This resulted in improved cell viability and migration within the hydrogel matrix, making it suitable for injectable tissue engineering materials .

Microbial Metabolism of this compound

Recent discoveries have unveiled microbial pathways for the anaerobic metabolism of 4-Hyp. Specific gut bacteria utilize this compound through a glycyl radical enzyme mechanism, converting it into proline via a series of enzymatic reactions. This pathway not only highlights the ecological significance of 4-Hyp but also its potential role in gut health .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 4-Hydroxyproline in biological samples?

- Answer : this compound is commonly quantified using colorimetric assays (e.g., chloramine-T method) or high-performance liquid chromatography (HPLC). For collagen-rich tissues, acid hydrolysis followed by derivatization with dabsyl chloride enhances detection sensitivity in HPLC . Ensure calibration with synthetic this compound standards and validate via triplicate measurements to account for matrix interference. Statistical analysis (e.g., ANOVA) should compare variations across sample groups .

Q. How does this compound contribute to collagen stability, and what experimental approaches validate this role?

- Answer : this compound stabilizes collagen triple helices via hydrogen bonding. Experimental validation includes:

- Thermal denaturation assays (e.g., circular dichroism spectroscopy) to measure melting temperatures of hydroxyproline-rich vs. deficient collagen .

- Molecular dynamics simulations to map hydrogen-bonding networks .

Control variables (pH, temperature) must be rigorously maintained to ensure reproducibility .

Q. What are the ethical and practical considerations for designing in vivo studies involving this compound supplementation?

- Answer : Ethical approval must specify the use of animal models (e.g., murine collagenopathy studies), including justification for sample size and humane endpoints. Administer this compound via controlled diets or intraperitoneal injections, and include sham-treated controls. Data collection should adhere to NIH guidelines for preclinical research, with raw data archived for transparency .

Q. How can researchers mitigate contamination risks during this compound extraction from complex biological matrices?

- Answer : Implement solid-phase extraction (SPE) to isolate this compound from amino acid-rich samples. Use mass spectrometry-compatible buffers (e.g., 0.1% formic acid) to minimize ion suppression. Include blank runs and spike-recovery experiments (target: 85–115% recovery) to validate method accuracy .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC₅₀ values. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U). Report confidence intervals and effect sizes to address variability in biological replicates .

Advanced Research Questions

Q. How do post-translational modifications of this compound influence collagen fibril assembly in pathological states?

- Answer : Advanced approaches include:

- Proteomic profiling (e.g., LC-MS/MS) to map hydroxyproline isomer distribution in diseased vs. healthy tissues .

- Atomic force microscopy (AFM) to assess fibril morphology changes under varying hydroxylation levels.

Address contradictions in literature by meta-analyzing datasets from public repositories (e.g., UniProt) .

Q. What mechanistic insights explain contradictory reports on this compound’s role in cancer metastasis?

- Answer : Contradictions may arise from model-specific extracellular matrix (ECM) compositions. Use 3D tumor spheroids with tunable hydroxyproline content to isolate ECM effects. Transcriptomic analysis (RNA-seq) can identify metastasis-related pathways (e.g., EMT markers) modulated by hydroxyproline . Replicate findings across ≥2 cell lines to confirm generality .

Q. How can isotopic labeling of this compound improve tracking of collagen turnover rates in dynamic systems?

- Answer : Incorporate ¹³C- or ¹⁵N-labeled this compound into cell cultures and monitor isotopic enrichment via NMR or mass spectrometry. Use compartmental modeling to calculate turnover kinetics. Ensure controls account for isotopic scrambling and label dilution .

Q. What strategies optimize the detection of this compound in low-abundance clinical samples (e.g., cerebrospinal fluid)?

- Answer : Employ microsampling techniques (e.g., volumetric absorptive microsampling) paired with ultra-sensitive LC-MS/MS. Limit of quantification (LOQ) should be validated to ≤1 nM. Pre-concentration via centrifugal filtration or antibody-based enrichment (e.g., hydroxyproline-specific probes) enhances detectability .

Q. How does this compound hydroxylation efficiency vary across collagen types, and what experimental systems best model this heterogeneity?

- Answer : Compare prolyl hydroxylase (PHD) activity in recombinant collagen I vs. IV using:

- Enzymatic assays with purified PHD isoforms and synthetic peptide substrates .

- CRISPR-edited cell lines to knockout specific PHDs and quantify hydroxylation via hydroxyproline:proline ratios.

Use X-ray crystallography to resolve enzyme-substrate interactions and inform kinetic models .

Q. Methodological Best Practices

- Data Presentation : Include processed data in the main text (e.g., normalized hydroxyproline levels) and raw data in appendices .

- Replication : Document reagent lot numbers and equipment calibration dates to ensure reproducibility .

- Literature Review : Prioritize primary sources from PubMed Central or institutional repositories to avoid biases in commercial databases .

Properties

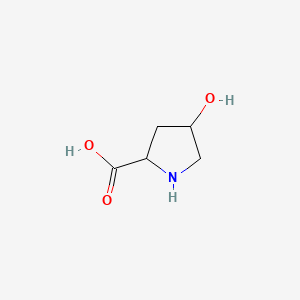

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMYEEVYMWASQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861573 | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | cis-Hydroxyproline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0 | |

| Record name | N-Hydroxy-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018610598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Proline, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, homopolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206304 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-4-Hydroxy-L-proline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3398-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.